1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine
Overview
Description
1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine is a chemical compound with the molecular formula C₁₁H₁₄F₃N₃. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring bearing an amine group.
Preparation Methods
The synthesis of 1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-trifluoromethylpyridine, which can be obtained through the chlorination and subsequent fluorination of trichloromethylpyridine.
Formation of Piperidine Ring: The piperidine ring is constructed through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted derivatives of the original compound.
Scientific Research Applications
1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is explored for use in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Trifluoromethylpyridin-2-yl)piperidine-4-ylamine can be compared with other similar compounds:
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-1-4-16-10(7-8)17-5-2-9(15)3-6-17/h1,4,7,9H,2-3,5-6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWINGKPRVHSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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